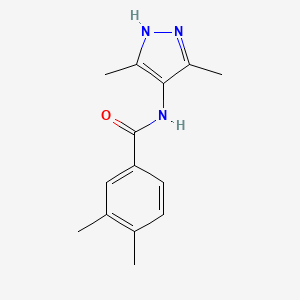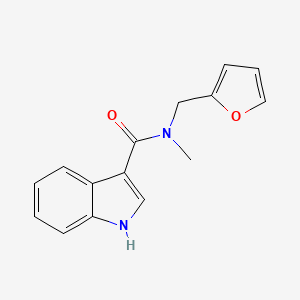
1-methyl-N-(thian-4-yl)piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(thian-4-yl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(thian-4-yl)piperidin-4-amine involves its binding to DAT, SERT, and NET. It acts as a potent inhibitor of these transporters, thereby increasing the levels of dopamine, serotonin, and norepinephrine in the synaptic cleft. This results in enhanced neurotransmission and modulation of various physiological processes such as mood, cognition, and behavior.
Biochemical and Physiological Effects
1-methyl-N-(thian-4-yl)piperidin-4-amine has been shown to produce several biochemical and physiological effects in animal models and human studies. It has been reported to improve cognitive performance, enhance locomotor activity, and reduce depression-like behaviors. It has also been shown to increase dopamine release in the prefrontal cortex and striatum, suggesting its potential as a treatment for dopamine-related disorders such as Parkinson's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-methyl-N-(thian-4-yl)piperidin-4-amine is its high selectivity and potency towards DAT, SERT, and NET. This makes it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its limited solubility and stability in aqueous solutions can pose challenges in experimental design and data interpretation.
Direcciones Futuras
There are several future directions for the research on 1-methyl-N-(thian-4-yl)piperidin-4-amine. One potential direction is the development of novel drugs based on its structure and pharmacological profile. Another direction is the investigation of its effects on other neurotransmitter systems and their interactions with DAT, SERT, and NET. Additionally, further studies are needed to elucidate its potential therapeutic applications in various neuropsychiatric disorders and to address its limitations in experimental settings.
Conclusion
In conclusion, 1-methyl-N-(thian-4-yl)piperidin-4-amine is a promising compound that has been extensively studied for its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and to overcome its limitations in experimental settings.
Métodos De Síntesis
The synthesis of 1-methyl-N-(thian-4-yl)piperidin-4-amine involves the reaction of 1-methylpiperidine-4-carboxylic acid with thian-4-ylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction produces a white crystalline solid that can be purified by recrystallization in a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
1-methyl-N-(thian-4-yl)piperidin-4-amine has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit significant binding affinity to several receptors, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). This makes it a promising candidate for the development of drugs that target these receptors.
Propiedades
IUPAC Name |
1-methyl-N-(thian-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c1-13-6-2-10(3-7-13)12-11-4-8-14-9-5-11/h10-12H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQQMDMNXIGDLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(thian-4-yl)piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoate](/img/structure/B7541590.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)









![Methyl 2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]acetate](/img/structure/B7541666.png)
![Methyl 2-[methyl(pyridine-2-carbonyl)amino]acetate](/img/structure/B7541679.png)
